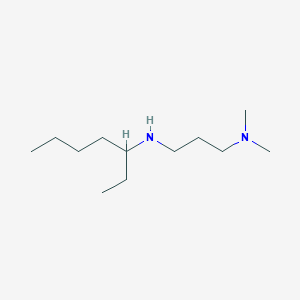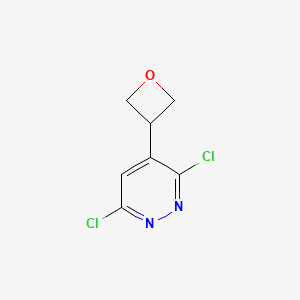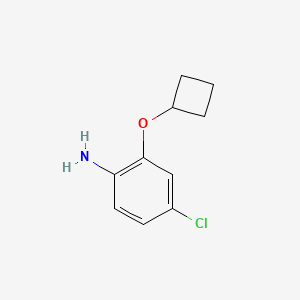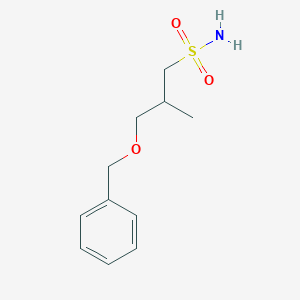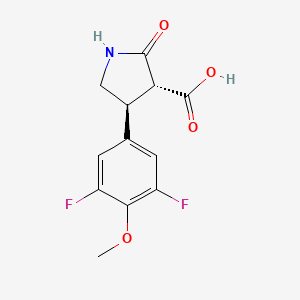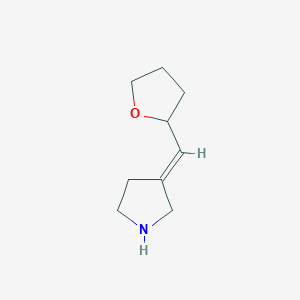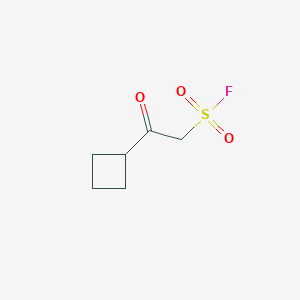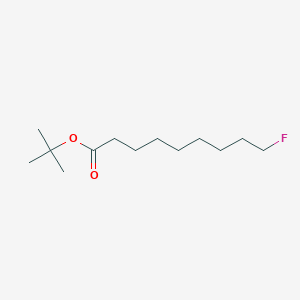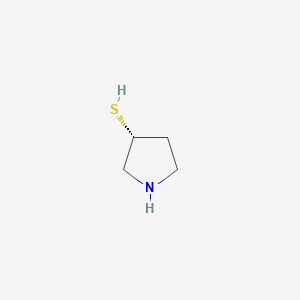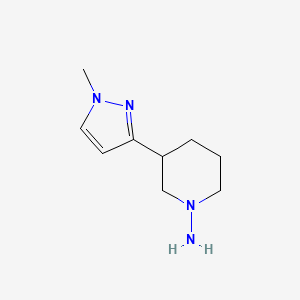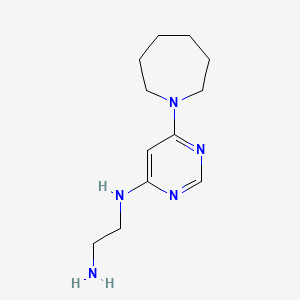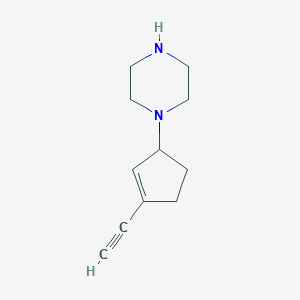
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with an ethynyl group attached to a cyclopentene ring, which is further connected to a piperazine moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(3-Ethynylcyclopent-2-en-1-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylcyclopent-2-en-1-ylamine with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of catalysts such as palladium or platinum to yield saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethynylcyclopent-2-en-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparación Con Compuestos Similares
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chloropyridin-2-yl)piperazine: Known for its use in medicinal chemistry as a building block for drug development.
1-(3-Arylbut-2-en-1-yl)piperazine: Studied for its potential anticancer properties.
1-(3-Phenylbut-2-en-1-yl)piperazine: Investigated for its biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific structural features, such as the ethynyl group and cyclopentene ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
1-(3-ethynylcyclopent-2-en-1-yl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-2-10-3-4-11(9-10)13-7-5-12-6-8-13/h1,9,11-12H,3-8H2 |
Clave InChI |
YTWCPCWOBIFHRA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(CC1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


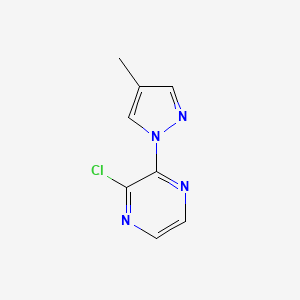
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
